4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide
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Description
4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H18FNO3S and its molecular weight is 323.38. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Selectivity
A study revealed that the introduction of a fluorine atom into sulfonamide derivatives could significantly enhance their selectivity for inhibiting specific enzymes such as cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), identifying compounds with potential therapeutic applications in conditions like rheumatoid arthritis and acute pain Hiromasa Hashimoto et al., 2002.
Organic Synthesis and Chemical Reactions
N-Fluorobenzenesulfonimide has been utilized as an oxidant in copper-catalyzed radical N-demethylation of amides, showcasing a novel method for the conversion of amides to carbinolamines, which further decompose to N-demethylated amides, indicating a significant advancement in synthetic organic chemistry Xu Yi et al., 2020.
Fluorination Agents
The reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions have been fine-tuned by altering substituents on its phenyl rings. This approach has led to the development of highly selective and efficient methods for the enantioselective fluorination of compounds, important for creating compounds with potential pharmaceutical applications Fajie Wang et al., 2014.
Antitumor Activities
Sulfonamide derivatives have been investigated for their anticancer effects by inducing apoptosis and autophagy pathways. Moreover, their ability to inhibit carbonic anhydrase enzymes, particularly those associated with tumor cells, suggests their potential as anticancer agents H. Gul et al., 2018.
Material Science
In the realm of materials science, sulfonamide compounds have been characterized for their structural properties using techniques like single-crystal X-ray and solid-state NMR, aiding in the development of new materials with potential applications in drug delivery and sensor technology Tomasz Pawlak et al., 2021.
Properties
IUPAC Name |
4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-12-11-14(17)7-8-16(12)22(20,21)18-10-9-15(19)13-5-3-2-4-6-13/h2-8,11,15,18-19H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLUYGXBTDQSIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.